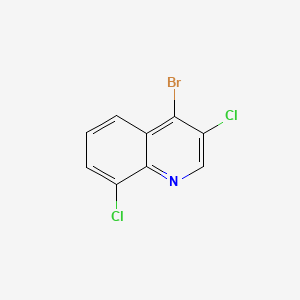

4-Bromo-3,8-dichloroquinoline

Description

4-Bromo-3,8-dichloroquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4 and chlorine atoms at positions 3 and 8 of the quinoline scaffold. Quinoline, a heterocyclic aromatic compound (C₉H₇N), serves as a core structure in pharmaceuticals, agrochemicals, and materials science due to its tunable electronic properties. The molecular formula of 4-Bromo-3,8-dichloroquinoline is C₉H₄BrCl₂N, with a molecular weight of approximately 276.5 g/mol (calculated from substituent masses).

The compound’s halogen substituents enhance electrophilicity, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex molecules . Its stability and reactivity are influenced by the electron-withdrawing effects of bromine and chlorine, which also affect solubility in polar solvents.

Properties

CAS No. |

1208839-64-8 |

|---|---|

Molecular Formula |

C9H4BrCl2N |

Molecular Weight |

276.942 |

IUPAC Name |

4-bromo-3,8-dichloroquinoline |

InChI |

InChI=1S/C9H4BrCl2N/c10-8-5-2-1-3-6(11)9(5)13-4-7(8)12/h1-4H |

InChI Key |

ONPYQTDAFLFARL-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Cl)Cl)Br |

Synonyms |

4-Bromo-3,8-dichloroquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogenated quinolines exhibit diverse properties depending on substituent positions and additional functional groups. Below is a comparative analysis of 4-Bromo-3,8-dichloroquinoline with structurally related compounds:

Structural and Physical Properties

Note: The CAS number 1070879-38-7 refers to 4-Bromo-5,8-dichloroquinoline, a positional isomer.

Key Observations:

- Substituent Position: Chlorine at position 3 (meta to nitrogen) and 8 (para to nitrogen) in 4-Bromo-3,8-dichloroquinoline creates distinct electronic effects compared to compounds with substituents at ortho positions (e.g., 2-phenyl in ).

- Functional Groups: The addition of a nitro group () or cyano group increases electrophilicity, enabling nucleophilic substitutions.

Stability and Handling

- Halogenated quinolines generally require storage in dry, cool environments to prevent decomposition.

- Safety data for 4-Bromo-5,8-dichloroquinoline () highlights hazards such as skin/eye irritation, suggesting similar precautions for the 3,8-isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.